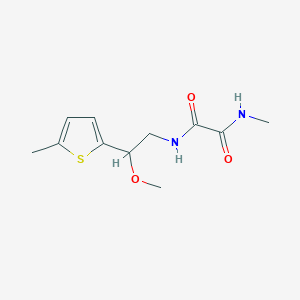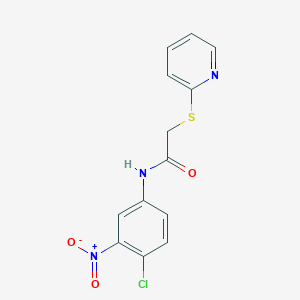
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound with a molecular formula of C20H23N3O4S and a molecular weight of 401.48
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:
Formation of the Thiophene Intermediate: The thiophene ring is functionalized with a methyl group at the 5-position and a methoxy group at the 2-position.
Alkylation: The thiophene intermediate is then alkylated with a suitable alkylating agent to introduce the 2-(5-methylthiophen-2-yl)ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated thiophene intermediate with oxalyl chloride and a suitable amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide moiety can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide can be compared with other similar compounds, such as:
- N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
These compounds share similar structural features but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-7-4-5-9(17-7)8(16-3)6-13-11(15)10(14)12-2/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZFYOUGBWJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)


![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)
![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)
![N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide](/img/structure/B2576252.png)

![3-(4-Fluorophenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2576257.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2576260.png)



